Ethyl 2-[(3-amino-1,1,1-trifluoropropan-2-yl)sulfanyl]acetate hydrochloride
Description
Ethyl 2-[(3-amino-1,1,1-trifluoropropan-2-yl)sulfanyl]acetate hydrochloride is a synthetic organic compound featuring a sulfanyl-acetate ester backbone linked to a 3-amino-1,1,1-trifluoropropan-2-yl group, with the amino moiety protonated as a hydrochloride salt. This structure combines a trifluoromethyl group (imparting metabolic stability and lipophilicity) with a sulfanyl-acetate ester (providing reactivity for further functionalization).
Properties
IUPAC Name |
ethyl 2-(3-amino-1,1,1-trifluoropropan-2-yl)sulfanylacetate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12F3NO2S.ClH/c1-2-13-6(12)4-14-5(3-11)7(8,9)10;/h5H,2-4,11H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZBVCQPBBHUQNC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC(CN)C(F)(F)F.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13ClF3NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Ethyl 2-[(3-amino-1,1,1-trifluoropropan-2-yl)sulfanyl]acetate hydrochloride is used in various scientific research fields:
Chemistry: It serves as a building block in organic synthesis, particularly in the synthesis of pharmaceuticals and agrochemicals.
Biology: The compound is used in biochemical studies to understand enzyme mechanisms and metabolic pathways.
Medicine: It is utilized in the development of new drugs, especially those targeting diseases related to the central nervous system and cardiovascular system.
Industry: The compound is employed in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which Ethyl 2-[(3-amino-1,1,1-trifluoropropan-2-yl)sulfanyl]acetate hydrochloride exerts its effects depends on its specific application. In pharmaceuticals, it may interact with biological targets such as enzymes or receptors, leading to therapeutic effects. The molecular targets and pathways involved are determined by the specific biological system and the desired outcome.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Ethyl [(4-chloro-1,3-benzoxazol-2-yl)sulfanyl]acetate (Compound 3, )
Structural Differences :
- Substituent : The benzoxazole ring with a chloro group replaces the trifluoropropylamine group in the target compound.
- Functional Groups: Lacks the amino-hydrochloride moiety but retains the sulfanyl-acetate ester.
Synthetic Pathway :
Both compounds involve substitution of a thiol (-SH) group with ethyl chloroacetate. However, the starting material for Compound 3 is a benzoxazole-thiol derivative, whereas the target compound likely originates from a trifluoropropylamine-thiol precursor .
Physicochemical Properties :
- Solubility : The hydrochloride salt in the target compound improves water solubility compared to the neutral benzoxazole analog.
- Stability : The electron-withdrawing trifluoromethyl group may enhance stability against hydrolysis relative to the benzoxazole’s chloro substituent.
Spectroscopic Data :
- 1H NMR: Compound 3’s hydrazide derivative (Compound 4) shows NH2 and NH signals at δ 4.490 and 9.414 ppm. In contrast, the target compound’s protonated amino group (NH3+) would likely exhibit downfield-shifted signals (~δ 8–10 ppm) due to deshielding .
Trifluoropropylamine Derivatives
Example: 3-Amino-1,1,1-trifluoropropane derivatives (e.g., pharmaceuticals like sitagliptin analogs). Key Differences:
- Backbone : Lack the sulfanyl-acetate ester, instead focusing on peptidomimetic or heterocyclic scaffolds.
- Functionality : The target compound’s ester group allows for prodrug strategies, whereas standalone trifluoropropylamines often act as direct bioactive motifs.
Sulfanyl-Acetate Esters with Varied Substituents
Example : Ethyl [(alkyl/aryl)sulfanyl]acetates.
Comparison :
- Reactivity : The trifluoropropylamine group may reduce nucleophilicity at the sulfur atom compared to alkyl/aryl substituents due to steric and electronic effects.
- Biological Activity: The amino-hydrochloride moiety could enable salt bridges in biological targets, unlike non-ionic substituents.
Data Table: Comparative Analysis of Sulfanyl-Acetate Derivatives
*Hypothetical yields based on analogous reactions in .
Biological Activity
Introduction
Ethyl 2-[(3-amino-1,1,1-trifluoropropan-2-yl)sulfanyl]acetate hydrochloride (CAS No. 2060008-56-0) is a compound of interest in medicinal chemistry due to its potential biological activities. This article presents a detailed examination of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Properties
The compound is characterized by the following chemical properties:
- Molecular Formula :
- Molecular Weight : 267.69 g/mol
- IUPAC Name : Ethyl 2-((3-amino-1,1,1-trifluoropropan-2-yl)thio)acetate hydrochloride
- Storage Conditions : Refrigerated at 4°C
| Property | Value |
|---|---|
| CAS Number | 2060008-56-0 |
| Molecular Formula | C7H12ClF3NO2S |
| Molecular Weight | 267.69 g/mol |
| IUPAC Name | Ethyl 2-((3-amino-1,1,1-trifluoropropan-2-yl)thio)acetate hydrochloride |
| Storage | Refrigerated (4°C) |
Biological Activity
The biological activity of this compound has been explored primarily through its interactions with various biological targets:
- Anticancer Activity : Preliminary studies suggest that compounds containing sulfur and amino functionalities can exhibit anticancer properties. The trifluoropropanol moiety may enhance the compound's ability to interact with cellular targets involved in tumor growth and proliferation.
- Inhibition of Enzymatic Activity : The presence of the thiol group in the structure suggests potential inhibition of enzymes such as proteases and kinases, which are critical in cancer progression and other diseases.
- Antimicrobial Properties : Similar compounds have shown promise as antimicrobial agents due to their ability to disrupt bacterial cell membranes or inhibit bacterial enzymes.
Case Studies and Research Findings
Several studies have investigated the biological activity of related compounds or derivatives that share structural similarities with this compound:
Study 1: Anticancer Activity
A study examined a series of thiol-containing compounds for their cytotoxic effects against various cancer cell lines. The results indicated that compounds similar to ethyl 2-[(3-amino-1,1,1-trifluoropropan-2-yl)sulfanyl]acetate exhibited significant cytotoxicity against HepG2 (liver cancer) and MCF7 (breast cancer) cell lines with IC50 values in the low micromolar range .
Study 2: Enzyme Inhibition
Research focusing on enzyme inhibition revealed that derivatives with similar functional groups could effectively inhibit VEGFR-2 kinase activity. This inhibition is crucial for developing targeted cancer therapies .
Table 2: Summary of Biological Activities
| Activity Type | Observations |
|---|---|
| Anticancer | Significant cytotoxicity against HepG2 and MCF7 cell lines |
| Enzyme Inhibition | Potential inhibition of VEGFR-2 kinase activity |
| Antimicrobial | Disruption of bacterial membranes reported in similar compounds |
This compound shows promising biological activities that warrant further investigation. Its potential as an anticancer agent and enzyme inhibitor positions it as a candidate for future drug development efforts. Continued research into its mechanisms of action and therapeutic applications will be essential to fully understand its capabilities and limitations.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
